3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2-methylpropyl)propanamide
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Overview
Description
3-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}-N-(2-METHYLPROPYL)PROPANAMIDE is a complex organic compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is a derivative of pyrrolopyridine and is known for its potential use in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}-N-(2-METHYLPROPYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolopyridine core.
Functionalization: The pyrrolopyridine core is then functionalized to introduce the desired substituents. This may involve various reactions, such as acylation, alkylation, or amination, depending on the desired functional groups.
Final Coupling: The final step involves coupling the functionalized pyrrolopyridine core with the appropriate amide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}-N-(2-METHYLPROPYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}-N-(2-METHYLPROPYL)PROPANAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may interact with various biological targets and pathways, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a potential drug candidate.
Industry: In industrial applications, the compound is used in the development of new materials and chemicals. Its unique structure and reactivity make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}-N-(2-METHYLPROPYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PIPERIDINE-2,6-DIONE: This compound is a thalidomide analog and is useful in PROTAC research.
METHYL 2-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}ACETATE: Another derivative of pyrrolopyridine, used in various chemical syntheses.
Uniqueness
3-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}-N-(2-METHYLPROPYL)PROPANAMIDE is unique due to its specific structure and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C14H17N3O3 |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C14H17N3O3/c1-9(2)8-16-11(18)5-7-17-13(19)10-4-3-6-15-12(10)14(17)20/h3-4,6,9H,5,7-8H2,1-2H3,(H,16,18) |
InChI Key |
RTDOLDRBMIWBBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CCN1C(=O)C2=C(C1=O)N=CC=C2 |
Origin of Product |
United States |
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